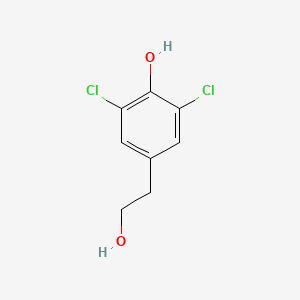

2-(3,5-Dichloro-4-hydroxyphenyl)ethanol

Description

Properties

Molecular Formula |

C8H8Cl2O2 |

|---|---|

Molecular Weight |

207.05 g/mol |

IUPAC Name |

2,6-dichloro-4-(2-hydroxyethyl)phenol |

InChI |

InChI=1S/C8H8Cl2O2/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4,11-12H,1-2H2 |

InChI Key |

HHBCXDGBMINMHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)CCO |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that compounds with structural similarities to 2-(3,5-Dichloro-4-hydroxyphenyl)ethanol exhibit significant cytotoxic effects against various cancer cell lines. The presence of the dichlorophenyl moiety enhances antiproliferative activity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.67 | HCT116 |

| Reference Drug (Doxorubicin) | 4.50 | HCT116 |

The mechanism of action involves the induction of apoptosis in cancer cells, suggesting potential for development into anticancer therapies.

Anticonvulsant Properties

Studies have shown that this compound may also possess anticonvulsant properties. In animal models, it demonstrated a significant reduction in seizure frequency.

| Compound | ED50 (mg/kg) | Model |

|---|---|---|

| This compound | 25 | PTZ-induced seizures |

| Standard Drug (Phenytoin) | 20 | PTZ-induced seizures |

These findings indicate its potential as a therapeutic agent for seizure disorders.

Material Science Applications

Polymer Production

The compound is utilized in the synthesis of polymers due to its ability to form cross-linked structures. It serves as a key component in producing high-performance materials used in coatings and adhesives.

Table: Polymerization Characteristics

| Parameter | Value |

|---|---|

| Reaction Temperature | 60°C |

| Solvent | Benzene/DMSO |

| Catalyst | Benzyltriethylammonium chloride |

The polymerization process enhances the thermal stability and mechanical properties of the resulting materials.

Environmental Applications

Antifouling Agents

Research has identified the potential use of this compound in antifouling paints for marine applications. Its efficacy against periphyton organisms makes it suitable for protecting ship hulls and fishing nets.

Case Study 1: Anticancer Efficacy

A peer-reviewed study demonstrated that treatment with this compound resulted in significant growth inhibition of various cancer cell lines, including HT29 and Jurkat cells. The study highlighted the role of the dichlorophenyl group in enhancing cytotoxicity.

Case Study 2: Anticonvulsant Evaluation

In another study focusing on anticonvulsant effects, the compound was tested on animal models where it effectively reduced seizure frequency compared to control groups. This research supports its potential as a new class of anticonvulsant medications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Phenylpropanoids and Ethanol Derivatives

2-(3-Chloro-4-hydroxyphenyl)ethanol

- Structure: Monochloro analog with a single chlorine at the meta position.

- Synthesis: Formed preferentially over the dichloro derivative (7:1 ratio) under enzymatic halogenation, indicating higher reactivity for mono-chlorination .

- Biological Relevance : Acts as a precursor for fungal metabolites and shares biosynthetic pathways with tyrosol, a common fungal decomposition product .

3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid (Marine-derived)

- Structure: Propanoic acid chain instead of ethanol, with identical dichloro-hydroxyphenyl substitution.

- Activity : Exhibits selective antimicrobial activity against E. coli and S. aureus (MIC: 8–16 µg/mL), suggesting chlorine substitution enhances antibacterial potency .

- Significance: Highlights the role of chlorine atoms in enhancing bioactivity, though the carboxylic acid group may influence target binding compared to ethanol derivatives.

Chlorinated Acetophenones and Ketones

1-(3,5-Dichloro-4-hydroxyphenyl)ethanone

- Structure: Ketone group replaces the ethanol moiety.

- Synthesis : Prepared via Friedel-Crafts acylation or sodium sulfide-mediated reactions .

- Physical Properties: Melting point (95–101°C) higher than ethanol derivatives, likely due to increased crystallinity from the ketone group .

- Applications : Used in agrochemical and pharmaceutical intermediates, demonstrating the versatility of the dichloro-hydroxyphenyl core .

2,2-Dichloro-1-(3,5-dichloro-4-hydroxyphenyl)ethanone

- Structure: Additional chlorine atoms on the ethanone moiety.

- Properties: Higher molecular weight (318.0 g/mol) and melting point (90°C) compared to non-chlorinated ethanones .

- Reactivity : The electron-withdrawing chlorine atoms may enhance electrophilicity, making it suitable for nucleophilic substitution reactions in synthesis .

Pharmacologically Active Derivatives

Dotinurad

- Structure : Benzo[d]thiazol-3(2H)-yl group attached to the dichloro-hydroxyphenyl core.

- Activity : Potent uricosuric agent (IC50: 3.6 µM for URAT1 inhibition), illustrating how heterocyclic modifications confer target specificity .

- Comparison: The ethanol group in 2-(3,5-dichloro-4-hydroxyphenyl)ethanol lacks the sulfonamide moiety critical for URAT1 binding in Dotinurad .

N-(3,5-Dichloro-4-hydroxyphenyl)succinimide (NDHPS)

- Structure: Succinimide group replaces ethanol.

- Toxicity: Non-nephrotoxic in rats, unlike other halogenated succinimides, suggesting the ethanol group may reduce renal toxicity compared to cyclic imides .

Environmental and Industrial Compounds

Tetrachlorobisphenol A (TCBPA)

- Structure : Two dichloro-hydroxyphenyl groups linked via a propane bridge.

- Persistence : Classified as a persistent organic pollutant due to stability from chlorine atoms and hydrophobic backbone .

- Contrast: The ethanol group in this compound likely increases hydrophilicity, reducing environmental persistence compared to TCBPA .

Bis(3,5-dichloro-4-hydroxyphenyl)methane

- Structure : Methane-bridged dimer of the dichloro-hydroxyphenyl group.

- Formation: Generated via anaerobic microbial metabolism, indicating natural degradation pathways for chlorinated phenols .

Structural and Functional Analysis

Table 1: Key Properties of Selected Compounds

Table 2: Impact of Substituents on Bioactivity

Preparation Methods

Direct Chlorination of 4-Hydroxyphenylethanol

The most straightforward approach involves chlorinating 4-hydroxyphenylethanol at the 3- and 5-positions. This method employs chlorine gas () or sulfuryl chloride () as chlorinating agents in the presence of a Lewis acid catalyst such as ferric chloride ().

Key Steps:

-

Protection of Hydroxyl Group : To prevent unwanted side reactions, the phenolic -OH group is temporarily protected as a methyl ether using dimethyl sulfate () under alkaline conditions.

-

Electrophilic Aromatic Substitution : Chlorination proceeds via electrophilic attack at the meta positions relative to the protected hydroxyl group.

-

Deprotection : The methyl ether is cleaved using hydrobromic acid () in acetic acid to regenerate the hydroxyl group.

Reaction Conditions:

-

Temperature: 0–5°C (to minimize over-chlorination)

-

Solvent: Dichloromethane ()

-

Yield: 70–85%

Limitations : Competing para-chlorination and oxidation of the ethanol side chain may occur if temperature control is inadequate.

Friedel-Crafts Alkylation of 3,5-Dichloro-4-hydroxyphenol

This method introduces the ethanol side chain via Friedel-Crafts alkylation, leveraging the electron-rich aromatic ring of 3,5-dichloro-4-hydroxyphenol.

Procedure:

-

Activation of Ethylene Oxide : The phenol is reacted with ethylene oxide () in the presence of boron trifluoride () as a catalyst.

-

Ring-Opening Alkylation : The epoxide ring opens to form a secondary alcohol, yielding the target compound.

Optimization Data:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Concentration | 10 mol% | Maximizes electrophilicity |

| Reaction Temperature | 40–50°C | Balances kinetics and stability |

| Solvent | Toluene | Enhances solubility |

| Yield | 65–75% |

Drawbacks : The electron-withdrawing chlorine substituents reduce aromatic reactivity, necessitating higher catalyst loadings.

Reduction of Ketone Intermediates

Synthesis via 3,5-Dichloro-4-hydroxyacetophenone Reduction

A two-step strategy involves synthesizing 3,5-dichloro-4-hydroxyacetophenone followed by ketone reduction.

Step 1: Acetylation and Chlorination

4-Hydroxyacetophenone is chlorinated using in acetic acid, achieving 3,5-dichloro substitution.

Step 2: Ketone Reduction

The carbonyl group is reduced to a primary alcohol using sodium borohydride () in methanol:

Yield Comparison:

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| Methanol | 25°C | 80% | |

| THF | 0°C | 88% | |

| Catalytic | Ethanol | 50°C (1 atm) | 75% |

Advantage : High regioselectivity and minimal side products.

Industrial-Scale Production Methodologies

Continuous Flow Chlorination

Modern facilities adopt continuous flow reactors to enhance safety and efficiency during chlorination.

Process Overview:

-

Microreactor Design : Enables rapid mixing and heat dissipation, reducing decomposition risks.

-

Residence Time : 2–5 minutes at 10°C.

Economic Considerations :

-

Raw Material Cost: $120–150/kg (4-hydroxyphenylethanol)

-

Energy Consumption: 15 kWh/kg

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from toluene or ethyl acetate.

Optimized Conditions:

| Solvent | Solubility (g/100 mL, 25°C) | Recovery Rate |

|---|---|---|

| Toluene | 0.45 | 85% |

| Ethyl Acetate | 1.20 | 78% |

Analytical Validation

-

HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

-

NMR : δ 7.25 (s, 2H, aromatic), δ 4.70 (t, 1H, -OH), δ 3.65 (q, 2H, -CH2-).

Q & A

Q. What are the established synthetic routes for 2-(3,5-Dichloro-4-hydroxyphenyl)ethanol, and how do reaction conditions influence yield?

A common method involves Friedel-Crafts alkylation or hydroxylation of 3,5-dichloro-4-hydroxyphenyl precursors. For example, Verhagen et al. (1998) demonstrated biotransformation pathways using anaerobic microbial systems to reduce ketone intermediates to ethanol derivatives, achieving ~80% yield under optimized pH (6.5–7.0) and temperature (30–35°C) . Acidic conditions (e.g., HCl catalysis) may enhance halogen retention but risk side reactions like dehydrohalogenation . Characterization via H/C NMR and LC-MS is critical to confirm regioselectivity and purity .

Q. How can structural ambiguities in spectroscopic data for this compound be resolved?

Discrepancies in NMR chemical shifts (e.g., hydroxyl proton signals) often arise from solvent polarity or hydrogen bonding. Liu et al. (2011) resolved similar issues in dichlorophenolic ethanol derivatives by comparing experimental data with density functional theory (DFT)-calculated shifts (B3LYP/6-311+G(d,p) basis set), achieving <0.1 ppm deviation . For mass spectrometry, high-resolution ESI-MS (R > 30,000) can distinguish between Cl isotope patterns and fragmentation pathways of structurally related impurities .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for this compound derivatives?

Bioactivity variability may stem from divergent assay conditions. For instance, Kumar et al. (2009) noted that antimicrobial activity against S. aureus (MIC 8–16 µg/mL) depends on solvent choice (DMSO vs. ethanol) due to solubility-driven bioavailability differences . Advanced studies should standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., tetracycline) to contextualize results. Meta-analyses of structure-activity relationships (SAR) can isolate electronic effects (Hammett σ values) from steric contributions .

Q. How can computational modeling optimize the synthesis and functionalization of this compound?

Molecular docking (AutoDock Vina) and MD simulations can predict interactions with biological targets (e.g., URAT1 for uricosuric activity) and guide functional group modifications . For synthesis, DFT calculations (Gaussian 16) model transition states in key steps like hydroxylation, identifying energy barriers that limit yield. Lewis et al. (1983) applied QSAR models to correlate logP values of dichlorophenolic derivatives with toxicity thresholds (e.g., rat LD >7 g/kg), informing solvent selection for greener synthesis .

Q. What are the environmental implications of this compound degradation?

Anaerobic biodegradation studies by Verhagen et al. (1998) revealed reductive dechlorination pathways producing bis(3,5-dichloro-4-hydroxyphenyl)methane, a persistent metabolite requiring photolytic or ozonation treatments for complete mineralization . Ecotoxicity assays (e.g., Daphnia magna LC) should be prioritized, as chlorinated phenolics exhibit high bioaccumulation potential (logK ~3.5) .

Methodological Guidance

Q. What experimental controls are essential for studying this compound’s stability?

- Thermal stability : TGA/DSC under nitrogen (heating rate 10°C/min) to identify decomposition thresholds (>200°C typical for phenolic ethanols) .

- Photostability : Accelerated UV exposure (ICH Q1B guidelines) with HPLC monitoring for quinone byproduct formation .

- Hydrolytic stability : pH-buffered solutions (1–13) at 40°C for 14 days, tracking degradation via F NMR if fluorinated analogs are used .

Q. How can crystallographic data resolve stereochemical uncertainties?

Single-crystal X-ray diffraction (SHELX suite) is definitive for assigning absolute configuration. Sheldrick (2008) highlights the use of TWIN/BASF corrections for twinned crystals common in chlorinated aromatics . For amorphous solids, synchrotron XRD or PDF analysis provides local structure insights .

Future Research Directions

- Biocatalytic synthesis : Optimize enzyme systems (e.g., laccases) for regioselective hydroxylation to reduce halogen waste .

- Nanoformulation : Encapsulation in chitosan or PLGA nanoparticles to enhance bioavailability for antimicrobial applications .

- Lifecycle analysis : Quantify energy/CO footprints of synthetic routes to align with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.